ent-Aprepitant

説明

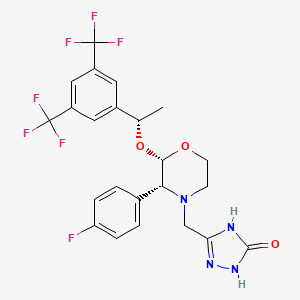

Structure

3D Structure

特性

IUPAC Name |

3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-KNMUDHKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571744 |

Source

|

| Record name | 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172822-29-6 |

Source

|

| Record name | ent-Aprepitant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172822296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 172822-29-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APREPITANT, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV944ASG28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stereochemical Architecture and Chiral Resolution of ent-Aprepitant: A Comprehensive Technical Guide

Executive Summary

Aprepitant is a highly selective antagonist of the human substance P/neurokinin-1 (NK1) receptor, pivotal in managing chemotherapy-induced nausea and vomiting (CINV)[1]. As a chiral prodrug, the therapeutic efficacy and safety of aprepitant are profoundly dictated by its stereochemistry. The molecule possesses three chiral centers, yielding eight possible stereoisomers[2]. The active pharmaceutical ingredient (API) is strictly the (2R, 3S, 1R) isomer. Its exact enantiomer, ent-aprepitant , is an inactive and unwanted byproduct that must be rigorously monitored and separated during synthesis and quality control[3].

This technical whitepaper explores the structural causality behind ent-aprepitant's inactivity and provides a self-validating analytical framework for its chiral resolution using modern chromatographic techniques.

Stereochemical Architecture & Nomenclature Causality

Aprepitant's IUPAC name is 5-(((2R,3S)-2-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-4-morpholinyl)methyl)-1,2-dihydro-3H-1,2,4-triazol-3-one[1].

To understand the literature's varied nomenclature, we must map the three stereocenters structurally:

-

C2 of the morpholine ring: (R)-configuration.

-

C3 of the morpholine ring: (S)-configuration.

-

C1 of the ethoxy side chain: (R)-configuration.

When ordered as C2-Morpholine, C3-Morpholine, and C1-Ethoxy, the active drug is the (R, S, R) isomer.

ent-Aprepitant (CAS: 172822-29-6) is the exact mirror image, possessing inverted stereocenters at all three positions: (2S, 3R, 1S) []. Consequently, in analytical literature, ent-aprepitant is frequently designated as the (S, R, S)-enantiomer [3].

In-vivo Stability Note: Pharmacokinetic studies analyzing human plasma post-administration have confirmed that aprepitant maintains its stereochemical integrity and does not undergo in-vivo chiral inversion to ent-aprepitant[5].

Pharmacological Causality: NK1 Receptor Interactions

The causality behind why ent-aprepitant is an "unwanted" impurity lies in the strict stereospecificity of the NK1 receptor's binding pocket.

The active (R, S, R) configuration allows the 3,5-bis(trifluoromethyl)phenyl group to deeply penetrate a hydrophobic pocket formed by the receptor's transmembrane helices, while the 4-fluorophenyl group engages in crucial π−π stacking interactions. The inverted (S, R, S) stereocenters in ent-aprepitant cause severe steric clashes and improper vector alignment of the hydrogen-bonding triazolone ring, rendering it completely incapable of competitive antagonism[1].

Mechanism of NK1 receptor antagonism by Aprepitant vs. the inactive ent-Aprepitant.

Analytical Methodologies for Chiral Resolution

Because ent-aprepitant has identical physicochemical properties to aprepitant in an achiral environment, specialized Chiral Stationary Phases (CSPs) are required[2].

Causality of Chiral Recognition: The separation mechanism relies on immobilized amylose or cellulose-based CSPs (e.g., Chiralcel OD-H). The phenylcarbamate linkages on these CSPs provide hydrogen bond donors/acceptors that interact with the triazolone and morpholine oxygen of the analyte. The spatial arrangement of the (R, S, R) vs. (S, R, S) isomers results in different transient binding affinities, allowing baseline resolution[3][6].

While Normal-Phase HPLC (using hexane/isopropanol) is traditional[5], Supercritical Fluid Chromatography (SFC) is the modern standard. SFC utilizes supercritical CO2 , which has lower viscosity and higher diffusivity than liquid solvents, enhancing mass transfer kinetics and drastically reducing run times[6].

Self-Validating SFC Experimental Protocol

This protocol outlines the separation of aprepitant and ent-aprepitant using SFC. As a self-validating system, the workflow mandates continuous monitoring of the resolution factor ( Rs ) and Relative Standard Deviation (RSD) to ensure analytical integrity[6].

Self-validating SFC workflow for the chiral resolution of Aprepitant enantiomers.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh 10.0 mg of racemic aprepitant standard (containing both aprepitant and ent-aprepitant).

-

Dissolve in 10 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock solution.

-

Dilute to a final working concentration of 0.1 mg/mL using the mobile phase modifier[6].

-

-

System Configuration & Equilibration:

-

Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Supercritical CO2 / Methanol (80:20, v/v). (Causality: Methanol acts as a polar modifier to elute the highly retained triazolone moiety).

-

Flow Rate: 3.0 mL/min.

-

Back Pressure Regulator (BPR): 120 bar (ensures CO2 remains in a supercritical state).

-

Column Temperature: 35°C.

-

Equilibrate the system until a stable baseline is achieved on the UV detector[6].

-

-

Injection and Separation:

-

Inject 10 µL of the working standard.

-

Monitor the elution at 220 nm. On an OD-H column, the active (R, S, R) isomer elutes before the (S, R, S) ent-aprepitant due to weaker transient binding with the CSP[5].

-

-

System Suitability and Validation (Self-Validation Step):

-

Calculate the resolution factor ( Rs ) between the two peaks. Rs must be ≥1.5 for baseline separation.

-

Perform 6 replicate injections. The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% .

-

Logic: If these criteria fail, the system autonomously flags the method as invalid, requiring adjustment of the modifier percentage or column temperature before sample quantitation[2][6].

-

Quantitative Chromatographic Data Summarization

The following table synthesizes the typical chromatographic parameters and performance metrics observed during the chiral separation of aprepitant and ent-aprepitant using both traditional HPLC and modern SFC methodologies[3][5][6].

| Parameter | Normal-Phase HPLC | Supercritical Fluid Chromatography (SFC) |

| Column Chemistry | Chiralcel OD-H / Chiralpak IA | Chiralcel OD-H |

| Mobile Phase | Hexane : Isopropanol (80:20 v/v) | CO2 : Methanol (80:20 v/v) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Detection Wavelength | 220 nm | 220 nm / MS (APCI) |

| Elution Time (Aprepitant) | ~15.0 min | ~4.5 min |

| Elution Time (ent-Aprepitant) | ~20.0 min | ~6.2 min |

| Resolution ( Rs ) | > 5.0 | > 3.0 |

| Limit of Detection (LOD) | 0.035 µg | < 0.01 µg |

References

- BenchChem. "Application Note: Chiral Separation of (1R,2S,3R)

- PubMed (NIH). "Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection".

- ResearchGate. "A Validated Chiral LC Method for the Separation and Quantification of ( S,R,S )-Enantiomer and ( R,R,R )-Isomer of Aprepitant".

- Phmethods.net. "Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass".

- PubChem. "Aprepitant | C23H21F7N4O3 | CID 135413536".

- BOC Sciences. "CAS 172822-29-6 (ent-Aprepitant)".

Sources

- 1. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phmethods.net [phmethods.net]

- 3. researchgate.net [researchgate.net]

- 5. Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Imperative of Chirality in Pharmacology

An In-Depth Technical Guide to ent-Aprepitant: Chemical Identity, Analytical Control, and Stereochemical Significance

In the landscape of modern drug development, the stereochemical configuration of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. The case of Aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, underscores this principle. Aprepitant is a cornerstone therapy for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2] Its molecular structure contains three chiral centers, giving rise to eight possible stereoisomers.[3][4] The clinically approved and biologically active isomer is specifically the (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine derivative.[5]

This guide focuses on ent-Aprepitant , the enantiomer of Aprepitant. As the mirror image of the active pharmaceutical ingredient (API), ent-Aprepitant is a critical compound for study. It is classified as USP Aprepitant Related Compound B, a key impurity that must be monitored and controlled during the synthesis and formulation of Aprepitant to ensure the final drug product's safety, efficacy, and quality.[] This document provides a comprehensive overview of its chemical identifiers, its significance as a stereoisomeric impurity, the biological context of its parent compound, and the analytical methodologies required for its precise quantification.

PART 1: Core Chemical Identifiers

Precise identification is the foundation of all chemical and pharmacological research. The following table summarizes the key chemical identifiers for both ent-Aprepitant and its clinically active counterpart, Aprepitant, for clear comparison.

| Identifier | ent-Aprepitant | Aprepitant (Emend®) |

| CAS Number | 172822-29-6[][7][8] | 170729-80-3[9][10][11] |

| Synonyms | (1S,2S,3R)-Aprepitant; Aprepitant S,R,S-Enantiomer; USP Aprepitant Related Compound B[] | Emend; L-754,030; MK-869[9][10] |

| Molecular Formula | C₂₃H₂₁F₇N₄O₃[][7] | C₂₃H₂₁F₇N₄O₃[5][9] |

| Molecular Weight | 534.44 g/mol [] | 534.435 g/mol [9] |

| IUPAC Name | 3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one[] | 5-({(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino}methyl)-1H-1,2,4-triazol-3(2H)-one[9] |

| InChI Key | ATALOFNDEOCMKK-KNMUDHKVSA-N[] | ATALOFNDEOCMKK-OITMNORJSA-N[9][10] |

| SMILES | CO[C@H]2C4=CC=C(C=C4)F[] | Ccc2)N(CC2=NNC(=O)N2)CCO1">C@@Hc1cc(cc(c1)C(F)(F)F)C(F)(F)F[9] |

PART 2: Mechanism of Action: The NK1 Receptor Pathway

To understand the importance of separating ent-Aprepitant from Aprepitant, one must first grasp the biological target. Aprepitant functions as a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1][5] These receptors are densely located in the brain's vomiting center, specifically the nucleus tractus solitarius and area postrema.[1]

The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide that plays a central role in transmitting emetic signals.[12] Chemotherapeutic agents trigger the release of Substance P, which then binds to NK1 receptors to induce vomiting.[1] Aprepitant exerts its antiemetic effect by crossing the blood-brain barrier, occupying these central NK1 receptors, and competitively blocking the binding of Substance P.[9][12][13] This action is particularly effective in preventing the delayed phase of CINV (24-120 hours post-chemotherapy), which is primarily mediated by Substance P.[1]

Sources

- 1. int.livhospital.com [int.livhospital.com]

- 2. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. phmethods.net [phmethods.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. APREPITANT, (-)- [drugs.ncats.io]

- 9. Aprepitant - Wikipedia [en.wikipedia.org]

- 10. caymanchem.com [caymanchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. What is the mechanism of Aprepitant? [synapse.patsnap.com]

- 13. jnccn.org [jnccn.org]

A Technical Guide to the Thermodynamic Stability of ent-Aprepitant Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, and stability, which can significantly impact the bioavailability and therapeutic efficacy of a drug product. This technical guide provides an in-depth analysis of the thermodynamic stability of the polymorphs of ent-aprepitant, the enantiomer of the antiemetic drug aprepitant. By understanding the thermodynamic relationships between these polymorphs, researchers can select the most stable form for development, ensuring consistent product quality and performance. This guide will delve into the theoretical underpinnings of thermodynamic stability, detail experimental methodologies for characterization, and present a comprehensive overview of the known polymorphs of aprepitant as a model, given the limited public information specifically on ent-aprepitant.

Introduction: The Significance of Polymorphism in Drug Development

The crystalline state of an API is a key determinant of its physical and chemical properties. Polymorphism can arise from different arrangements of molecules in the crystal lattice, leading to variations in intermolecular interactions.[1] These differences in crystal packing can have profound consequences for drug development. For instance, a metastable polymorph may have higher solubility and a faster dissolution rate, which could be advantageous for bioavailability.[2] However, this form may also be thermodynamically driven to convert to a more stable, less soluble form over time, potentially leading to a decrease in efficacy and inconsistent dosing.[3]

Therefore, a thorough understanding and control of polymorphism are mandated by regulatory agencies and are essential for ensuring the safety, quality, and efficacy of pharmaceutical products.[4] The primary goal of polymorphic screening is to identify all accessible crystalline forms of a drug substance and to determine their relative thermodynamic stability. The thermodynamically most stable form is generally the preferred candidate for development as it is the least likely to undergo polymorphic transformation during manufacturing and storage.[1]

Aprepitant, a selective neurokinin-1 (NK1) receptor antagonist, is used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2][5] It is known to exist in at least two polymorphic forms, designated as Form I and Form II.[2][6] Form I is reported to be the thermodynamically stable form.[2][7] While this guide focuses on ent-aprepitant, the principles and experimental approaches discussed are directly applicable and will draw upon the extensive knowledge base of its enantiomer, aprepitant.

Theoretical Framework: Understanding Thermodynamic Stability

The thermodynamic stability of a polymorph is governed by its Gibbs free energy (G). The polymorph with the lowest Gibbs free energy under a given set of conditions (temperature and pressure) is the most stable form.[1] The relationship between Gibbs free energy, enthalpy (H), and entropy (S) is described by the following equation:

ΔG = ΔH - TΔS

Where:

-

ΔG is the difference in Gibbs free energy between two polymorphs.

-

ΔH is the difference in enthalpy.

-

T is the absolute temperature.

-

ΔS is the difference in entropy.

The relationship between polymorphs can be classified as either monotropic or enantiotropic .

-

Monotropic System: One polymorph is always more stable than the other at all temperatures below their melting points. The transition from the metastable to the stable form is irreversible.[8]

-

Enantiotropic System: There is a specific transition temperature (Tt) at which the stability relationship inverts. Below Tt, one form is stable, and above Tt, the other form becomes stable. This transition is reversible.[9]

Several empirical rules, known as the Burger and Ramberger rules , can be used to infer the thermodynamic relationship between polymorphs based on thermal analysis data.[8][10] The most commonly applied are the Heat of Transition Rule and the Heat of Fusion Rule .[10]

-

Heat of Transition Rule: An exothermic transition from one form to another indicates a monotropic relationship, with the form produced being the more stable one. An endothermic transition suggests an enantiotropic relationship.[8][11]

-

Heat of Fusion Rule: For a monotropic system, the higher melting polymorph will have a higher heat of fusion. For an enantiotropic system, the higher melting polymorph will have a lower heat of fusion.[10]

Known Polymorphs of Aprepitant

At least two crystalline forms of aprepitant have been identified and characterized in the literature.[2][6] A third form has also been reported in patent literature.[12]

| Form | Key Characterization Data | Thermodynamic Stability |

| Form I | Characterized by X-ray powder diffraction (XRPD) peaks at approximately 12.0, 15.3, 16.6, 17.0, 17.6, 19.4, 20.0, 21.9, 23.6, 23.8, and 24.8 degrees 2θ.[5] | Reported to be the thermodynamically stable form.[2][7] |

| Form II | Characterized by XRPD peaks at approximately 12.6, 16.7, 17.1, 17.2, 18.0, 20.1, 20.6, 21.1, 22.8, 23.9, and 24.8 degrees 2θ.[2] | Metastable form. Converts to Form I upon heating.[2] |

| Form III | Characterized by XRPD peaks at approximately 6.9, 7.5, 9.6, 10.5, 13.5, 14.8, 17.4, 20.1, and 23.1 degrees 2θ.[12] | Claimed to have enhanced thermodynamic stability.[12] |

| Amorphous | Lacks long-range molecular order, resulting in a diffuse XRPD pattern.[13] | Thermodynamically unstable, but may offer solubility advantages.[13][14] |

Note: The enantiomer, ent-aprepitant, is expected to exhibit analogous polymorphic behavior.

Experimental Workflow for Determining Thermodynamic Stability

A systematic approach is required to comprehensively evaluate the thermodynamic stability of ent-aprepitant polymorphs. The following workflow outlines the key experimental techniques and their rationale.

Caption: Experimental workflow for the determination of thermodynamic stability of ent-aprepitant polymorphs.

Step-by-Step Methodologies

A. Polymorph Screening and Generation

-

Objective: To generate a diverse range of crystalline forms of ent-aprepitant.

-

Protocol:

-

Solvent-based Crystallization: Dissolve ent-aprepitant in a variety of solvents with different polarities (e.g., acetone, ethyl acetate, methanol, water) to near saturation at an elevated temperature.[5]

-

Slow Cooling: Allow the solutions to cool slowly to ambient temperature.

-

Slow Evaporation: Allow the solvent to evaporate slowly at ambient temperature.

-

Anti-solvent Addition: Add a poor solvent (anti-solvent) to a solution of ent-aprepitant to induce precipitation.

-

-

Mechanical and Thermal Stress:

-

Grinding: Subject the material to mechanical stress using a mortar and pestle or a ball mill.

-

Heating and Melt-Quenching: Heat the sample above its melting point and then rapidly cool it to potentially form a metastable or amorphous phase.[13]

-

-

-

Rationale: Different crystallization conditions and stresses can favor the nucleation and growth of different polymorphs. A wide range of conditions increases the likelihood of discovering all accessible forms.

B. Solid-State Characterization

-

Objective: To identify and characterize the generated solid forms.

-

Protocols:

-

X-Ray Powder Diffraction (XRPD):

-

Gently pack the powdered sample onto a sample holder.

-

Acquire the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°).

-

Each crystalline form will produce a unique diffraction pattern, acting as a "fingerprint."[4]

-

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[15]

-

Observe endothermic events (melting, desolvation) and exothermic events (crystallization, solid-solid transitions).

-

-

Thermogravimetric Analysis (TGA):

-

Heat a sample of the material on a sensitive balance at a constant rate.

-

Monitor the change in mass as a function of temperature.

-

This technique is crucial for identifying solvates and hydrates by quantifying solvent loss.[5]

-

-

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy:

-

Press the sample directly against the ATR crystal.

-

Acquire the infrared spectrum.

-

Differences in the spectra between polymorphs, particularly in regions corresponding to hydrogen bonding, can provide structural insights.[16] For aprepitant, significant spectral differences have been observed around 1140 cm-1.[16]

-

-

-

Rationale: A combination of these techniques provides orthogonal information to unambiguously identify and characterize each polymorph. XRPD reveals the crystal structure, DSC and TGA provide information on thermal properties and composition, and FTIR offers insights into molecular-level differences.

C. Thermodynamic Stability Assessment

-

Objective: To determine the relative thermodynamic stability of the identified polymorphs.

-

Protocols:

-

Competitive Slurry Experiments:

-

Prepare a saturated solution of ent-aprepitant in a suitable solvent.

-

Add a mixture of two polymorphs (e.g., Form I and Form II) to the solution.

-

Agitate the slurry at a constant temperature for an extended period (days to weeks).[17]

-

Periodically withdraw solid samples and analyze them by XRPD to monitor the conversion of the metastable form to the stable form.[3]

-

-

Solubility Measurements:

-

Equilibrate an excess of each polymorph in a solvent at a constant temperature.

-

After equilibrium is reached, filter the suspension and determine the concentration of the dissolved drug in the supernatant (e.g., by HPLC).

-

The polymorph with the lowest solubility is the most thermodynamically stable at that temperature.[17][18]

-

-

Solution Calorimetry:

-

-

Rationale: Slurry experiments provide a direct, albeit sometimes slow, indication of the most stable form under specific conditions.[17] Solubility is a direct thermodynamic measure of stability; the more stable form will have lower solubility.[1] Solution calorimetry provides quantitative data on the enthalpic differences between forms.[19]

Data Interpretation and Visualization

The experimental data gathered can be used to construct an energy-temperature diagram, which visually represents the thermodynamic relationship between the polymorphs.

Caption: Gibbs free energy (G) vs. Temperature (T) diagrams for monotropic and enantiotropic systems.

In a monotropic system, the Gibbs free energy curves of the two polymorphs do not intersect below their melting points. The metastable form has a higher free energy at all temperatures.

In an enantiotropic system, the Gibbs free energy curves intersect at the transition temperature (Tt). Below Tt, one form is more stable, while above Tt, the other form has lower free energy.

Conclusion

A comprehensive investigation of the thermodynamic stability of ent-aprepitant polymorphs is a critical step in its development as a pharmaceutical product. By employing a systematic workflow that includes polymorph screening, solid-state characterization, and thermodynamic stability assessment, researchers can identify the most stable crystalline form. The selection of the thermodynamically stable polymorph minimizes the risk of phase transformations during manufacturing and storage, thereby ensuring consistent product quality, performance, and safety. The principles and methodologies outlined in this guide provide a robust framework for the characterization and selection of the optimal solid form for ent-aprepitant and other active pharmaceutical ingredients.

References

-

Netzsch. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis. Retrieved from [Link]

- Helmy, R., Zhou, G., & Dave, R. (2003). Characterization and quantitation of aprepitant drug substance polymorphs by attenuated total reflectance fourier transform infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 951-959.

- Gagniere, E., Mangin, D., Puel, F., & Fevotte, G. (2021).

-

Academia.edu. (n.d.). Characterization and Quantitation of Aprepitant Drug Substance Polymorphs by Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Shimadzu. (n.d.). Polymorphism of Drugs. Retrieved from [Link]

- Google Patents. (n.d.). WO2008104512A2 - Novel polymorphs of aprepitant and processes for preparation.

- Yu, L. (1995). Inferring thermodynamic stability relationship of polymorphs from melting data. Journal of Pharmaceutical Sciences, 84(8), 966-974.

- Li, X., Piao, H., Li, P., Quan, L., & Cui, L. (2015). Characterization and Pharmacokinetic Study of Aprepitant Solid Dispersions with Soluplus. Molecules, 20(6), 11346-11357.

- Google Patents. (n.d.). WO2008044102A1 - Polymorph form of aprepitant and process for the preparation thereof.

- Singh, J., Garg, T., Rath, G., & Goyal, A. K. (2021).

-

TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

- Palmelund, H., Wasan, E. K., Wasan, K. M., & Rades, T. (2021). Enabling formulations of aprepitant: in vitro and in vivo comparison of nanocrystalline, amorphous and deep eutectic solvent based formulations. European Journal of Pharmaceutical Sciences, 163, 105863.

- O'Mahony, M. A., & Myerson, A. S. (2003). Determination of Solubility of Polymorphs Using Differential Scanning Calorimetry. Crystal Growth & Design, 3(6), 903-908.

-

Improved Pharma. (2022, May 3). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Retrieved from [Link]

-

Seven Star Pharma. (n.d.). Fundamentals of Polymorphism. Retrieved from [Link]

- Google Patents. (n.d.). US20100298327A1 - Aprepitant polymorph mixtures.

- López-Mejías, V., Knight, J., & Rodríguez-Spong, B. (2012). Polymorphism in early development: The account of MBQ-167. Crystals, 2(4), 1335-1350.

-

TA Instruments. (n.d.). Pharmaceutical Applications of Microcalorimetry. Retrieved from [Link]

-

SlideServe. (2012, December 13). Thermodynamics in Polymorphism Research. Retrieved from [Link]

- Upadhyay, P., Kumar, S., & Bansal, A. K. (2012). Estimating Relative Stability of Polymorphs by Generation of Configurational Free Energy Phase Diagram. Journal of Pharmaceutical Sciences, 101(5), 1843-1851.

- Gagniere, E., Mangin, D., Puel, F., & Fevotte, G. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development, 13(6), 1205-1215.

- Deshmukh, S. A., & Er, S. (2018). Gibbs free-energy differences between polymorphs via a diabat approach. The Journal of Chemical Physics, 149(21), 214106.

- Perlovich, G. L. (2019). Polymorphism of monotropic forms: relationships between thermochemical and structural characteristics.

- Deshmukh, S. A., & Er, S. (2018). Gibbs free-energy differences between polymorphs via a diabat approach. The Journal of Chemical Physics, 149(21), 214106.

- Khawam, A., & Finlay, W. H. (2006). Identifying the stable polymorph early in the drug discovery-development process. Journal of Pharmaceutical Sciences, 95(8), 1641-1655.

- Li, X., Piao, H., Li, P., Quan, L., & Cui, L. (2015). Characterization and Pharmacokinetic Study of Aprepitant Solid Dispersions with Soluplus®. Molecules, 20(6), 11346-11357.

- Google Patents. (n.d.). WO2007147160A2 - Aprepitant compositions.

-

European Pharmaceutical Review. (2007, March 27). Calorimetry for polymorph detection. Retrieved from [Link]

- Dupuis, L. L., Ling, V., & Taddio, A. (2009). Stability of an extemporaneous oral liquid aprepitant formulation. Supportive Care in Cancer, 17(6), 743-748.

- Gu, C. H., & Grant, D. J. (2001). Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. Journal of Pharmaceutical Sciences, 90(9), 1277-1287.

Sources

- 1. sevenstarpharm.com [sevenstarpharm.com]

- 2. WO2008104512A2 - Novel polymorphs of aprepitant and processes for preparation - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. resources.rigaku.com [resources.rigaku.com]

- 5. mdpi.com [mdpi.com]

- 6. WO2007147160A2 - Aprepitant compositions - Google Patents [patents.google.com]

- 7. Enabling formulations of aprepitant: in vitro and in vivo comparison of nanocrystalline, amorphous and deep eutectic solvent based formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polymorphism in early development: The account of MBQ-167 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Polymorphism and Supramolecular Isomerism: The Impasse of Coordination Polymers | IntechOpen [intechopen.com]

- 11. PPT - Thermodynamics in Polymorphism Research PowerPoint Presentation, free download - ID:1016572 [slideserve.com]

- 12. WO2008044102A1 - Polymorph form of aprepitant and process for the preparation thereof - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. shimadzu.com [shimadzu.com]

- 16. (PDF) Characterization and Quantitation of Aprepitant Drug Substance Polymorphs by Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy [academia.edu]

- 17. improvedpharma.com [improvedpharma.com]

- 18. Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tainstruments.com [tainstruments.com]

The Enantiomeric Counterpart: An In-depth Technical Guide to the Discovery and Synthesis of ent-Aprepitant

A Senior Application Scientist's Perspective on the Unsung Stereoisomer of a Landmark Antiemetic

Foreword: The Importance of Chirality in Drug Design

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. The story of aprepitant, a potent Neurokinin-1 (NK1) receptor antagonist, is a testament to the significance of stereoselectivity in drug development. While aprepitant has garnered acclaim for its efficacy in preventing chemotherapy-induced nausea and vomiting (CINV), its enantiomer, ent-aprepitant, represents a crucial, albeit less celebrated, aspect of its scientific narrative. This technical guide delves into the history of the discovery and synthesis of ent-aprepitant, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and the methodologies for its preparation.

The Genesis of Aprepitant and the NK1 Receptor Target

The journey to aprepitant, and by extension ent-aprepitant, began with the identification of the NK1 receptor as a key player in the emetic reflex. Substance P, a neuropeptide, is the endogenous ligand for the NK1 receptor, and its binding in the brain's vomiting center triggers nausea and vomiting.[1] The therapeutic potential of an NK1 receptor antagonist was clear: blocking this interaction could offer a novel mechanism for antiemetic therapy.[2]

Merck & Co. embarked on an extensive research program to develop a potent and selective NK1 receptor antagonist.[1] This endeavor led to the discovery of aprepitant, a compound with a complex molecular architecture featuring three chiral centers.[3] The specific stereoisomer, (2R,3S)-2-((R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy)-3-(4-fluorophenyl)morpholine, was identified as the most pharmacologically active and was advanced into clinical development.[4]

The discovery and development of aprepitant were not without challenges. The initial synthesis was a six-step process that was not environmentally sustainable, utilizing hazardous reagents and cryogenic conditions.[5] This led Merck to redesign the synthesis, resulting in a more efficient and greener three-step process that nearly doubled the overall yield.[5][6] This revised synthesis, which employed a crystallization-induced asymmetric transformation, highlighted the critical importance of controlling stereochemistry throughout the manufacturing process.[5][7]

The "Discovery" of ent-Aprepitant: A Tale of Analytical Necessity

The "discovery" of ent-aprepitant was not born from a direct pursuit of its therapeutic potential, but rather from the stringent requirements of pharmaceutical development and quality control. As with any chiral drug, the synthesis of aprepitant had the potential to generate other stereoisomers as impurities.[3] The International Conference on Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present in an active pharmaceutical ingredient (API) at levels above a certain threshold.[8]

Therefore, the synthesis of ent-aprepitant, the complete mirror image of the active drug, was essential to:

-

Develop analytical methods: Having a pure sample of ent-aprepitant allowed for the development and validation of chiral high-performance liquid chromatography (HPLC) methods capable of separating it from aprepitant and other potential diastereomers.[9][10] This is crucial for ensuring the stereochemical purity of the final drug product.

-

Serve as a reference standard: A well-characterized standard of ent-aprepitant is necessary for the quantitative analysis of its potential presence as an impurity in batches of aprepitant.

-

Pharmacological and toxicological assessment: Although not the primary driver, the synthesis of ent-aprepitant would enable its pharmacological and toxicological evaluation to ensure that even if present in trace amounts, it would not contribute to untoward effects.

While direct comparative studies on the NK1 receptor binding affinity of ent-aprepitant are not extensively published in mainstream literature, it is a well-established principle in pharmacology that the biological activity of enantiomers can differ significantly.[11] The high stereoselectivity of the NK1 receptor for aprepitant strongly implies that ent-aprepitant would exhibit significantly lower binding affinity and, consequently, reduced or negligible antiemetic activity. Studies on aprepitant's metabolites, which are structurally different, have shown dramatically reduced binding affinities (from 4- to 7000-fold less) compared to the parent drug, underscoring the receptor's stringent structural requirements for potent antagonism.[12][13] An in-vivo study in humans confirmed that after administration of aprepitant, its enantiomer was not detectable in plasma, indicating the stereochemical integrity of the drug in the body.[9]

The synthesis of ent-aprepitant and other diastereomers was therefore a critical step in ensuring the safety, purity, and efficacy of the marketed drug, Emend®.[3][14]

The Stereoselective Synthesis of ent-Aprepitant

The synthesis of ent-aprepitant is intrinsically linked to the synthesis of aprepitant and its other diastereomers. The most comprehensive work in this area was published by Srinivas Gangula and colleagues, who detailed the synthesis of all eight enantiomerically pure diastereomers of aprepitant.[8] The general strategy involves the preparation of key chiral intermediates and their subsequent coupling to form the final morpholine ring system.

The following is a detailed, step-by-step methodology for the synthesis of ent-aprepitant, based on established literature.

Experimental Protocol: Synthesis of ent-Aprepitant

This protocol outlines a plausible synthetic route to ent-aprepitant, leveraging the principles of stereoselective synthesis and chiral resolution.

Step 1: Preparation of the Enantiomerically Pure Morpholine Intermediate (ent-8)

The synthesis begins with the preparation of the racemic morpholine precursor, which is then resolved to obtain the desired enantiomer.

-

Synthesis of Racemic Amine (6): The initial racemic amine is synthesized through a multi-step process, often starting from commercially available materials.

-

Diastereomeric Salt Resolution: The racemic amine (6) is resolved using a chiral acid. To obtain the precursor for ent-aprepitant, D-(+)-camphor-10-sulfonic acid is employed.

-

A methanolic solution of D-(+)-camphor-10-sulfonic acid is added to a solution of the racemic amine (6) in methanol at room temperature.

-

The resulting reaction mass is stirred to allow for the precipitation of the desired diastereomeric salt.

-

The precipitated solid, the D-(+)-camphor-10-sulfonic acid salt of ent-8, is collected by filtration. This salt is obtained with high enantiomeric excess (ee).[8]

-

-

Liberation of the Free Amine (ent-8): The diastereomeric salt is treated with a base (e.g., sodium hydroxide) in a biphasic system (e.g., dichloromethane and water) to liberate the free amine, ent-8.

Step 2: Synthesis of the Imine and Stereoselective Reduction (ent-12)

-

Imine Formation: The enantiomerically pure amine (ent-8) is converted to the corresponding imine (ent-10).

-

Stereoselective Reduction: The crystalline imine (ent-10) is reduced with a reducing agent such as sodium borohydride. This reduction proceeds with high cis-stereoselectivity to afford the desired cis-substituted morpholine intermediate, ent-12.[8]

Step 3: Coupling with Chloromethyltriazolinone to Yield ent-Aprepitant (ent-1)

-

Condensation Reaction: The final step involves the condensation of the enantiomerically pure morpholine intermediate (ent-12) with chloromethyltriazolinone.

-

A solution of chloromethyltriazolinone in a suitable solvent like dimethylformamide (DMF) is added dropwise to a solution of the amine (ent-12) and a base (e.g., potassium carbonate) in a mixture of DMF and water at 0 °C.[8]

-

The reaction is stirred for a couple of hours to ensure completion.

-

-

Isolation and Purification: Upon completion of the reaction, water is added to precipitate the crude ent-aprepitant. The solid is collected by filtration and can be further purified by recrystallization or chromatography to yield enantiomerically pure ent-aprepitant.[8]

Causality Behind Experimental Choices

-

Chiral Resolving Agent: The choice of D-(+)-camphor-10-sulfonic acid is critical for the selective crystallization of the desired diastereomeric salt leading to the ent-8 intermediate. The alternative, L-(-)-camphor-10-sulfonic acid, is used to resolve the enantiomer that leads to aprepitant itself.[8] This highlights the power of diastereomeric salt resolution in accessing specific stereoisomers.

-

Crystallization-Induced Asymmetric Transformation: Merck's greener synthesis of aprepitant utilizes a crystallization-induced asymmetric transformation.[5][7] This elegant strategy involves the in-situ racemization of the unwanted enantiomer in solution, which then crystallizes as the desired diastereomer, thus maximizing the yield of the target stereoisomer. A similar principle of stereochemical control is applied throughout the synthesis of the various diastereomers.

-

Stereoselective Reduction: The use of sodium borohydride for the reduction of the imine intermediate is a key step in establishing the cis relationship between the substituents on the morpholine ring. The stereochemical outcome is directed by the existing chiral centers in the molecule.[8]

Data Presentation

Quantitative Data Summary

| Parameter | Aprepitant | ent-Aprepitant | Reference |

| IUPAC Name | 5-[[(2R,3S)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-3(2H)-one | 5-[[(2S,3R)-2-[(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-3(2H)-one | [] |

| Molecular Formula | C₂₃H₂₁F₇N₄O₃ | C₂₃H₂₁F₇N₄O₃ | [] |

| Molar Mass | 534.43 g/mol | 534.43 g/mol | [] |

| NK1 Receptor Affinity (IC₅₀) | ~0.1 nM | Not extensively reported, but presumed to be significantly higher (lower affinity) | [16] |

| Chiral Purity (synthesis) | >99% ee | >99% ee | [8] |

Mandatory Visualizations

Signaling Pathway of Substance P and the Action of Aprepitant

Sources

- 1. Aprepitant - Wikipedia [en.wikipedia.org]

- 2. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis of the major isomers of Aprepitant and Fosaprepitant [html.rhhz.net]

- 4. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

- 5. epa.gov [epa.gov]

- 6. chemistryforsustainability.org [chemistryforsustainability.org]

- 7. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phmethods.net [phmethods.net]

- 11. biomedgrid.com [biomedgrid.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Chiral Separation of Aprepitant and its Enantiomers by High-Performance Liquid Chromatography

Abstract & Introduction

Aprepitant is a selective substance P/neurokinin 1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1] Its molecular structure contains three stereogenic centers, which gives rise to a possibility of eight stereoisomers (four pairs of enantiomers).[1][2][3] The clinically approved and therapeutically active form is the (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine derivative. The control of stereoisomeric purity is a critical quality attribute in the pharmaceutical manufacturing of aprepitant, as different stereoisomers may possess different pharmacological activities or toxicological profiles.

Direct separation using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most efficient and widely adopted strategy for resolving enantiomers and diastereomers.[1][4] This application note provides detailed protocols for the enantioselective separation of aprepitant and its undesired enantiomer, ent-aprepitant, using polysaccharide-based CSPs. The methodologies described are designed for researchers, quality control analysts, and drug development professionals requiring robust and reproducible methods for chiral purity assessment.

The Principle of Chiral Recognition on Polysaccharide CSPs

The successful separation of enantiomers on a CSP relies on the principle of chiral recognition. The CSP creates a chiral environment where the two enantiomers can form transient, diastereomeric complexes with differing stabilities. According to the widely accepted "three-point interaction" model, a stable diastereomeric complex requires at least three simultaneous points of interaction between the analyte and the chiral selector.[4]

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are exceptionally versatile for separating a broad range of chiral compounds.[5][6] The chiral recognition mechanism on these phases is complex and involves a combination of interactions:

-

Hydrogen Bonding: Interactions with the carbamate linkages on the derivatized polysaccharide backbone.

-

Dipole-Dipole Interactions: Resulting from the polar functional groups on both the analyte and the CSP.

-

Steric Hindrance (Inclusion): The enantiomers fit differently into the chiral grooves or cavities formed by the helical structure of the polysaccharide polymer.[7]

This combination of forces leads to a difference in the binding energy between each enantiomer and the stationary phase, resulting in different retention times and, thus, chromatographic separation.

Caption: Conceptual model of chiral recognition on a CSP.

Chiral Method Development Workflow

Developing a robust chiral separation method is a systematic process. The initial screening of CSPs and mobile phases is crucial, followed by fine-tuning of chromatographic parameters to achieve optimal resolution and peak shape. Normal-phase chromatography, using non-polar solvents like n-hexane mixed with an alcohol modifier (e.g., ethanol, isopropanol), is often the preferred starting point for polysaccharide CSPs due to its high efficiency and selectivity for many compounds, including aprepitant.

Caption: Logical workflow for chiral method development.

Protocols for Chiral Separation of Aprepitant

Two validated methods are presented below, utilizing amylose-based CSPs which have demonstrated high selectivity for aprepitant and its stereoisomers.

Protocol 1: Separation of Eight Stereoisomers of Aprepitant

This method is designed for comprehensive analysis, capable of separating all eight potential stereoisomers of aprepitant. It is particularly useful during process development and for characterizing reference standards.[1][3][8]

4.1.1 Chromatographic Conditions

| Parameter | Specification |

| HPLC Column | Chiralpak AD-H , 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropyl Alcohol (IPA) / Methanol (MeOH) / Trifluoroacetic Acid (TFA) |

| Ratio | 970 : 40 : 4 : 0.5 (v/v/v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temp. | 35 °C[1] |

| Detection | UV at 220 nm |

| Injection Vol. | 10 µL |

| Diluent | Mobile Phase |

4.1.2 Reagent and Sample Preparation

-

Mobile Phase Preparation: Carefully measure 970 mL of HPLC-grade n-hexane, 40 mL of IPA, 4 mL of MeOH, and 0.5 mL of TFA. Combine in a suitable solvent reservoir, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.

-

Standard Solution Preparation (Example Concentration): Accurately weigh approximately 5 mg of aprepitant reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of 0.5 mg/mL.

-

Test Solution Preparation: Prepare the test sample at the same concentration as the standard solution using the same diluent.

4.1.3 Step-by-Step Protocol

-

System Setup: Install the Chiralpak AD-H column and set the column oven temperature to 35 °C.

-

Equilibration: Purge the HPLC system with the mobile phase. Equilibrate the column by pumping the mobile phase at 0.5 mL/min for at least 30-45 minutes, or until a stable baseline is achieved.

-

System Suitability: Inject the standard solution five or six times. The system is deemed ready for analysis if the relative standard deviation (RSD) for the peak area of aprepitant is ≤ 2.0%.

-

Analysis: Inject the blank (diluent), followed by the standard solution and then the test sample solutions.

-

Data Acquisition: Record the chromatograms for a sufficient duration to allow for the elution of all relevant isomers.

Rationale for Choices:

-

Chiralpak AD-H (Amylose Derivative): This CSP provides the high discriminating power necessary to resolve both enantiomeric and diastereomeric pairs of aprepitant.[1]

-

Normal-Phase Eluents: The n-hexane/alcohol mixture provides the primary separation mechanism. The low polarity of n-hexane promotes interaction with the CSP, while the alcohol acts as a polar modifier to control retention.[1][3]

-

TFA Additive: The small amount of Trifluoroacetic Acid acts as a mobile phase additive to improve peak shape by suppressing any residual ionic interactions between the analyte and the silica support of the CSP.[1]

-

Low Flow Rate: A flow rate of 0.5 mL/min enhances separation efficiency and resolution by allowing more time for the enantiomers to interact with the stationary phase.[1][3]

Protocol 2: Quantification of Specific Enantiomeric and Isomeric Impurities

This method is optimized for the separation and quantification of the undesired (S,R,S)-enantiomer and the (R,R,R)-isomer in aprepitant bulk drug substance. It offers excellent resolution and is suitable for quality control environments.[2]

4.2.1 Chromatographic Conditions

| Parameter | Specification |

| HPLC Column | Chiralpak-IA , 250 x 4.6 mm, 5 µm (Immobilized Amylose) |

| Mobile Phase | n-Hexane / Ethanol |

| Ratio | 90 : 10 (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | Ambient (e.g., 25 °C) |

| Detection | UV at 220 nm[2] |

| Injection Vol. | 10 µL |

| Diluent | n-Hexane / Ethanol (90:10, v/v) |

4.2.2 Reagent and Sample Preparation

-

Mobile Phase Preparation: In a 1 L solvent reservoir, combine 900 mL of HPLC-grade n-hexane with 100 mL of absolute ethanol. Mix well and degas.

-

Standard Solution Preparation (for Impurity Quantification): Prepare a solution of aprepitant containing a known, spiked amount of the (S,R,S)-enantiomer and (R,R,R)-isomer at the desired specification limit (e.g., 0.1% or 0.1 µg for a 10 µL injection).[2]

-

Test Solution Preparation: Accurately weigh and dissolve the aprepitant sample in the diluent to a final concentration of approximately 1.0 mg/mL.

4.2.3 Step-by-Step Protocol

-

System Setup: Install the Chiralpak-IA column. Ensure the HPLC system is configured for normal-phase operation.

-

Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until the baseline is stable.

-

System Suitability Test (SST): Inject the spiked standard solution. The resolution factor between the aprepitant peak and the target impurity peaks should be greater than 5.0.[2]

-

Analysis: Inject the diluent as a blank, followed by the test solution.

-

Quantification: Calculate the amount of each impurity in the test sample by comparing its peak area to the corresponding peak area in the standard solution.

Rationale for Choices:

-

Chiralpak-IA (Immobilized Amylose): Immobilized CSPs offer enhanced robustness and allow for a wider range of solvents compared to coated phases, although this method uses a traditional normal-phase system. It provides excellent resolution (>5) for the key isomers.[2]

-

Simplified Mobile Phase: The binary mixture of n-hexane and ethanol is simpler to prepare and provides sufficient selectivity for the target analytes in this specific application.[2]

-

Higher Flow Rate: A flow rate of 1.0 mL/min allows for a shorter analysis time (approximately 20 minutes), which is advantageous for routine QC testing.[2]

Method Performance Summary

The following table summarizes the key performance attributes of the described protocols, demonstrating their suitability for the intended applications.

| Parameter | Protocol 1 (Chiralpak AD-H) | Protocol 2 (Chiralpak-IA) |

| Objective | Separation of 8 stereoisomers | Quantification of specific isomers |

| Resolution (Rs) | Baseline separation of all 8 peaks | > 5.0 between aprepitant and key isomers[2] |

| Run Time | > 45 minutes (approx.) | ~ 20 minutes[2] |

| LOD/LOQ | LOD: 0.14 µg/mL; LOQ: 0.41 µg/mL[1][8] | LOD: 0.035 µg; LOQ: 0.1 µg (for 10 µL inj.)[2] |

| Application | R&D, Impurity Identification | Quality Control, Batch Release |

Conclusion

The chiral separation of aprepitant and its stereoisomers is effectively achieved using polysaccharide-based chiral stationary phases under normal-phase conditions. The Chiralpak AD-H column with a multi-component mobile phase provides a comprehensive method for resolving all eight potential isomers, making it ideal for in-depth analysis during drug development. For routine quality control, the Chiralpak-IA column offers a faster, robust method with excellent resolution for quantifying critical enantiomeric and diastereomeric impurities. The selection of the appropriate method depends on the specific analytical objective, whether it is comprehensive characterization or routine purity testing.

References

- Sinha, S., et al. (2013). Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. Journal of Pharmaceutical Analysis.

- Reddy, G. S., et al. (2014). A Validated Chiral LC Method for the Separation and Quantification of ( S,R,S )-Enantiomer and ( R,R,R )-Isomer of Aprepitant. ResearchGate.

-

Cai, D., et al. (2002). Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Cai, D., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. ACS Publications. Available at: [Link]

-

Sinha, S., et al. (2013). Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. ResearchGate. Available at: [Link]

-

Li, G., et al. (2018). Synthesis of the major isomers of Aprepitant and Fosaprepitant. ResearchGate. Available at: [Link]

-

Sinha, S., et al. (2013). Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. Pharmaceutical Methods. Available at: [Link]

- Pécsi, I., et al. (2012). Preparation of aprepitant. Google Patents.

-

Péter, A., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. National Center for Biotechnology Information. Available at: [Link]

-

Nama, S., et al. AVALIDATED STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF APREPITANT IN BULK AND PHARMACEUTICAL DOSAGE FORMS. Update Publishing House. Available at: [Link]

-

N.A. (2005). Green Synthesis of Aprepitant. American Chemical Society. Available at: [Link]

-

Sinha, S., et al. (2013). The liquid chromatography spectra of aprepitant. ResearchGate. Available at: [Link]

-

Nazareth, C. & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

Kalíková, K. & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

-

Dolan, J.W. (2023). HPLC Solutions #66: Enantiomer Separations. LCGC. Available at: [Link]

-

Molleti, S., et al. (2013). A stability indicating RP-UPLC method for estimation of apripitant and its related impurities in bulk drugs and its pharmaceutical dosage forms. Scholars Research Library. Available at: [Link]

-

Kumar, P., et al. (2012). Validated RP-HPLC method for the quantification of aprepitant in bulk and pharmaceutical dosage forms. Der Pharma Chemica. Available at: [Link]

-

N.A. (2002). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan. Available at: [Link]

-

Nama, S., et al. (2010). A Validated Stability Indicating RP-HPLC Method for the Determination of Aprepitant in Bulk and Pharmaceutical Dosage Forms. Recent Research in Science and Technology. Available at: [Link]

Sources

preparing ent-aprepitant stock solutions in DMSO

Application Note: Preparation, Handling, and Aqueous Dilution of ent-Aprepitant Stock Solutions in DMSO

Overview & Scope

ent-Aprepitant is the enantiomer of aprepitant, a well-characterized neurokinin-1 (NK1) receptor antagonist[1]. Classified as a Biopharmaceutical Classification System (BCS) Class II molecule, it exhibits high permeability but exceptionally poor aqueous solubility[2]. This application note provides a validated, self-consistent protocol for formulating ent-aprepitant stock solutions in dimethyl sulfoxide (DMSO) for in vitro and in vivo pharmacological assays.

As a Senior Application Scientist, I have structured this guide to not only provide the procedural steps but also to explain the thermodynamic and kinetic rationale behind each handling requirement, ensuring reproducible assay performance.

Physicochemical Profiling

Because ent-aprepitant and aprepitant are enantiomers, they share identical scalar physicochemical properties (e.g., molecular weight, intrinsic solubility, and pKa)[3][4]. Understanding these parameters is critical for predicting solvation behavior and avoiding unintended precipitation during assay setup.

| Parameter | Value / Description |

| Chemical Name | 1S,2S,3R-Aprepitant (ent-Aprepitant) |

| Molecular Formula | C23H21F7N4O3[4] |

| Molecular Weight | 534.43 g/mol [4] |

| Ionization (pKa) | 2.4 (weakly basic), 9.7 (weakly acidic)[3] |

| Aqueous Solubility | ~130 µg/mL at pH 1; 3–7 µg/mL at pH 2–7[3] |

| Solubility in DMSO | ~16 mg/mL (~30 mM)[1] |

| Solubility in DMF | ~25 mg/mL[1] |

| Solubility in Ethanol | ~3 mg/mL[1] |

Mechanistic Rationale for Solvent Selection

ent-Aprepitant is practically insoluble in water across a wide physiological pH range[5]. The molecule remains largely unionized between pH 2 and 7, which severely limits its hydration capacity[3].

To overcome the high crystal lattice energy of the solid powder, a strong polar aprotic solvent like DMSO is required. DMSO effectively solvates the hydrophobic trifluoromethylphenyl and fluorophenyl moieties of ent-aprepitant via dipole-dipole interactions and dispersion forces. While dimethyl formamide (DMF) offers slightly higher absolute solubility (~25 mg/mL)[1], DMSO (~16 mg/mL) is the industry standard for cell culture and in vivo applications due to its lower cellular toxicity profile at highly diluted working concentrations.

Preparation Workflow

Workflow for the preparation, storage, and dilution of ent-aprepitant DMSO stock solutions.

Detailed Protocol: Primary Stock Solution Preparation

Objective: Prepare a 10 mM (5.34 mg/mL) stock solution of ent-aprepitant.

Materials:

-

ent-Aprepitant crystalline solid[4]

-

Anhydrous DMSO (≥99.9% purity, sterile-filtered)

-

Amber glass vials (to prevent UV degradation)

-

Argon or Nitrogen gas

Step-by-Step Methodology:

-

Equilibration: Remove the ent-aprepitant vial from -20°C storage[1] and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

-

Causality: Opening cold vials introduces atmospheric condensation. Water ingress into the hygroscopic DMSO prematurely reduces the solvent's capacity, causing micro-precipitation of the highly lipophilic drug.

-

-

Weighing: Accurately weigh 5.34 mg of ent-aprepitant using a micro-analytical balance.

-

Solvation: Transfer the powder to a clean amber glass vial. Add exactly 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex the mixture vigorously for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes until the solution is completely optically clear.

-

Constraint: Do not exceed the maximum solubility limit of 16 mg/mL in DMSO[1].

-

-

Inert Purging: Gently purge the headspace of the vial with a stream of dry Nitrogen or Argon gas[1].

-

Causality: Purging displaces oxygen and atmospheric moisture, preserving the integrity of the stock and preventing oxidative degradation during long-term storage.

-

-

Aliquoting: Divide the stock into single-use aliquots (e.g., 50–100 µL) in tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store all aliquots at -20°C[1].

Detailed Protocol: Working Solution & Aqueous Dilution

Objective: Dilute the DMSO stock into aqueous buffers (e.g., PBS or cell culture media) without inducing precipitation.

Because ent-aprepitant is sparingly soluble in aqueous buffers[1], direct dilution often results in supersaturation followed by rapid precipitation[3][6].

Step-by-Step Methodology:

-

Thawing: Remove a single-use DMSO aliquot from -20°C and warm to RT. Vortex briefly to ensure homogeneity.

-

Pre-warming Media: Warm the target aqueous buffer or culture medium to 37°C.

-

Causality: Higher temperatures thermodynamically favor solubility and delay the nucleation of drug crystals during the solvent shift.

-

-

Rapid Dilution (Solvent Shift): Inject the required volume of the DMSO stock directly into the vortex of the vigorously mixing aqueous buffer.

-

Critical Constraint: The final concentration of ent-aprepitant in the aqueous phase should ideally not exceed its thermodynamic solubility limit (~3-7 µg/mL) unless a supersaturated state is intentionally stabilized[3].

-

Alternative Co-solvent Strategy: For maximum aqueous solubility, intermediate dilution in DMF prior to PBS addition can be utilized, achieving up to ~0.33 mg/mL in a 1:2 DMF:PBS mixture[1].

-

-

Immediate Utilization: Aqueous working solutions must be prepared fresh. It is strictly not recommended to store the aqueous solution for more than one day[1].

-

Causality: The metastable supersaturated state will eventually collapse, leading to irreversible micro-precipitation that invalidates assay dosing.

-

Troubleshooting & Best Practices

-

Precipitation upon dilution: If cloudiness is observed when adding the DMSO stock to media, the localized concentration of the drug has exceeded the nucleation threshold. Solution: Use step-wise dilutions, ensure rapid mixing, or incorporate biocompatible surfactants (e.g., 0.05% HPMC or Tween-80) to kinetically stabilize the supersaturated state[6].

-

Cytotoxicity considerations: Ensure the final concentration of DMSO in cell culture assays remains strictly below 0.1% (v/v) to prevent solvent-induced phenotypic artifacts.

References

-

Palmelund, H., et al. (2021). Enabling formulations of aprepitant: in vitro and in vivo comparison of nanocrystalline, amorphous and deep eutectic solvent based formulations. International Journal of Pharmaceutics. (PubMed Central). URL:[Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS). (2014). Dissolution Enhancement of Poorly Soluble Drug Aprepitant by Hot Melt Extrusion Method Using Hydrophilic Polymer. URL: [Link]

-

MDPI. (2023). A Novel Semi-Solid Self-Emulsifying Formulation of Aprepitant for Oral Delivery: An In Vitro Evaluation. Pharmaceutics. URL:[Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Enabling formulations of aprepitant: in vitro and in vivo comparison of nanocrystalline, amorphous and deep eutectic solvent based formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicea.com [chemicea.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Note: Chiral LC-MS/MS Analysis and Quantification of ent-Aprepitant

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Stereochemical purity, bioanalytical method development, and tandem mass spectrometry (LC-MS/MS).

Scientific Rationale & Clinical Context

Aprepitant is a potent, highly selective non-peptide antagonist of the human substance P/neurokinin-1 (NK1) receptor, widely prescribed for the prevention of chemotherapy-induced nausea and vomiting (CINV)[1]. The pharmacological efficacy of aprepitant is strictly stereoselective. The active pharmaceutical ingredient (API) is the (1R, 2R, 3S) stereoisomer—formally named 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one.

Because the molecule possesses three chiral centers, it can exist in eight distinct stereochemical forms (four diastereomeric pairs of enantiomers)[2][3]. The exact enantiomer, ent-aprepitant (the 1S, 2S, 3R isomer), exhibits negligible affinity for the NK1 receptor. In drug development and pharmacokinetic monitoring, distinguishing the active eutomer from the inactive distomer (ent-aprepitant) is critical to ensure therapeutic efficacy and to monitor potential in vivo chiral inversion[2].

Mechanism of NK1 receptor antagonism highlighting stereoselective binding.

Analytical Strategy & Causality (E-E-A-T)

Developing a robust assay for ent-aprepitant requires overcoming two primary analytical challenges: achieving baseline chiral separation and ensuring high-sensitivity detection in complex biological matrices.

Chromatographic Choice: Polysaccharide Chiral Stationary Phases (CSPs)

Achiral reversed-phase columns cannot separate enantiomers. To resolve ent-aprepitant from aprepitant, a chiral stationary phase is required. Polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), provide highly specific chiral recognition through a combination of hydrogen bonding, π−π interactions, and steric inclusion within the polymer's helical grooves[2]. Normal-phase conditions (e.g., Hexane/Isopropanol) maximize these interactions, ensuring a baseline resolution ( Rs>1.5 ) between the enantiomeric pair.

Ionization Interface: Why APCI over ESI?

While Electrospray Ionization (ESI) is the gold standard for most LC-MS/MS bioanalysis, it requires polar, conductive mobile phases (like water/acetonitrile) to form charged droplets. Normal-phase chiral chromatography utilizes highly non-polar solvents (e.g., hexane) which do not support ESI. Therefore, Atmospheric Pressure Chemical Ionization (APCI) is chosen. APCI relies on gas-phase corona discharge ionization, making it highly compatible with the vaporization of non-polar normal-phase effluents, allowing direct coupling of chiral HPLC to the mass spectrometer[2].

Mass Spectrometry: MRM Transition Causality

Aprepitant and ent-aprepitant share the exact same mass and fragmentation pathways. The protonated parent ion is observed at m/z 535.2 [M+H]+ . During Collision-Induced Dissociation (CID), the molecule undergoes cleavage of the morpholine ring, yielding a highly stable 2-[1-(3,5-bis(trifluoromethyl)phenyl)ethoxy] fragment at m/z 277.1[1][4]. Monitoring the 535.2 → 277.1 transition provides superior signal-to-noise ratios and eliminates matrix interference.

Chiral LC-MS/MS workflow for the quantification of ent-aprepitant.

Experimental Protocols

The following protocol outlines a self-validating system for the extraction and quantification of ent-aprepitant in human plasma using a stable isotope-labeled internal standard (SIL-IS), Aprepitant- d4 .

Step 1: Reagent Preparation

-

Mobile Phase: Prepare a mixture of HPLC-grade Hexane and Isopropanol (80:20, v/v). Degas ultrasonically for 15 minutes.

-

Standard Solutions: Prepare a 1.0 mg/mL stock solution of racemic aprepitant (containing both eutomer and ent-aprepitant) in methanol. Dilute serially to create a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL.

-

Internal Standard (IS): Prepare a 100 ng/mL working solution of Aprepitant- d4 in methanol.

Step 2: Sample Extraction (Liquid-Liquid Extraction)

Causality: LLE is chosen over protein precipitation to selectively extract the lipophilic aprepitant while leaving polar matrix components and salts behind, preventing APCI source contamination.

-

Aliquot 200 µL of human plasma into a clean 2.0 mL microcentrifuge tube.

-

Add 20 µL of the Aprepitant- d4 IS working solution and vortex for 10 seconds.

-

Add 100 µL of 0.1 M Sodium Hydroxide (NaOH) to basify the plasma, ensuring the morpholine nitrogen remains unprotonated and lipophilic.

-

Add 1.5 mL of Tertiary Butyl Methyl Ether (TBME)[5].

-

Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C.

-

Transfer 1.2 mL of the upper organic layer to a clean glass vial.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (Hexane:Isopropanol, 80:20 v/v). Transfer to an autosampler vial.

Step 3: System Suitability Testing (SST)

Before analyzing biological samples, the system must self-validate. Inject the racemic standard mixture (500 ng/mL).

-

Acceptance Criteria: The resolution ( Rs ) between aprepitant and ent-aprepitant must be ≥1.5 . The signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ, 1.0 ng/mL) must be ≥10 .

Step 4: LC-MS/MS Acquisition

Run the reconstituted samples through the LC-MS/MS system using the parameters defined in the Data Presentation section below.

Quantitative Data & Method Parameters

All critical parameters for the successful execution of this assay are summarized in the tables below.

Table 1: Mass Spectrometry (MRM) Parameters

Ionization Source: APCI (Positive Ion Mode)[2]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Dwell Time (ms) |

| Aprepitant | 535.2 | 277.1 (Quantifier) | 45 | 25 | 150 |

| Aprepitant | 535.2 | 179.2 (Qualifier) | 45 | 40 | 150 |

| ent-Aprepitant | 535.2 | 277.1 (Quantifier) | 45 | 25 | 150 |

| ent-Aprepitant | 535.2 | 179.2 (Qualifier) | 45 | 40 | 150 |

| Aprepitant- d4 (IS) | 539.2 | 281.1 | 45 | 25 | 150 |

Table 2: Chromatographic Conditions

Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)[2]

| Parameter | Setting / Value |

| Mobile Phase | Hexane : Isopropanol (80:20, v/v) |

| Elution Profile | Isocratic |

| Flow Rate | 1.0 mL/min (Directly into APCI source) |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Expected Retention Times | Aprepitant: ~8.5 min ent-Aprepitant: ~11.2 min |

Table 3: Method Validation Summary

In accordance with FDA/ICH Bioanalytical Method Validation Guidelines.

| Parameter | Result / Acceptance Criteria |

| Linear Dynamic Range | 1.0 ng/mL – 1000 ng/mL |

| Correlation Coefficient ( r2 ) | >0.995 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL (CV ≤20% ) |

| Intra-day Precision (CV%) | ≤15% |

| Extraction Recovery | >85% (Consistent across low, mid, and high QC levels) |

| Matrix Effect | ≤±15% (Normalized by SIL-IS) |

References

-

Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection. PubMed. Available at:[Link]

-

Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. ResearchGate. Available at:[Link]

-

IN VITRO GLUCURONIDATION OF APREPITANT: A MODERATE INHIBITOR OF UGT2B7. NIH. Available at:[Link]

-